4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine chemical properties
4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine chemical properties
[1][2]
Executive Summary
4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine (CAS: 89852-42-6), often referred to as N-isopropyl-4-methylthiazol-2-amine , is a specialized heterocyclic building block used in the synthesis of bioactive small molecules.[1][2][3] Belonging to the 2-aminothiazole class, this compound features a thiazole core substituted with a methyl group at the C4 position and an isopropylamino group at the C2 position.
This scaffold is chemically distinct from the "2-isopropyl-4-methylthiazole" moiety found in antiretroviral drugs like Ritonavir (where the isopropyl group is directly attached to the C2 carbon).[1][2] Instead, the N-isopropyl linkage in this compound introduces a secondary amine functionality, serving as a critical hydrogen bond donor/acceptor motif in kinase inhibitors and GPCR ligands.[1] This guide details its physicochemical profile, validated synthesis via the Hantzsch method, and handling protocols for drug development applications.
Part 1: Chemical Identity & Physicochemical Profile
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine |
| Common Synonyms | N-isopropyl-4-methylthiazol-2-amine; 2-(Isopropylamino)-4-methylthiazole |
| CAS Number | 89852-42-6 |
| Molecular Formula | C₇H₁₂N₂S |
| SMILES | CC1=CSC(NC(C)C)=N1 |
| InChI Key | QAMMWXBMUFXQEB-UHFFFAOYSA-N |
Physicochemical Properties
Data derived from experimental analogues and computational consensus.[1][2]
| Property | Value | Context for Researchers |
| Molecular Weight | 156.25 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).[1][2] |
| Appearance | White to pale yellow crystalline solid | Darkens upon oxidation/light exposure.[1][2] |
| Melting Point | 44–48 °C (Predicted) | Low-melting solid; may exist as an oil if impure.[1][2] |
| Boiling Point | ~230 °C (at 760 mmHg) | High boiling point; purification via vacuum distillation is possible but chromatography is preferred.[2] |
| Solubility | DMSO (>50 mg/mL), Ethanol, DCM | Lipophilic; poor water solubility unless protonated. |
| pKa (Base) | ~5.3–5.6 (Thiazole N3) | The ring nitrogen is the primary basic site; the exocyclic amine is less basic due to conjugation.[2] |
| LogP | 1.8 ± 0.3 | Moderate lipophilicity, ensuring good membrane permeability. |
| TPSA | 41.99 Ų | Excellent range for CNS and oral bioavailability.[1][2] |
Part 2: Synthesis & Reaction Mechanism[2]
The most robust route to 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine is the Hantzsch Thiazole Synthesis .[1][2] This condensation reaction involves an
Retrosynthetic Logic
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Driving Force: Formation of the stable aromatic thiazole ring via dehydration and dehydrohalogenation.[1][2]
Mechanistic Pathway
The reaction proceeds through an initial S-alkylation of the thiourea sulfur by the
Figure 1: Mechanistic pathway of the Hantzsch synthesis yielding the aminothiazole core.[1][2]
Experimental Protocol (Bench Scale)
Reagents:
-
Chloroacetone (1.1 eq, 8.8 mL) [Caution: Lachrymator] [2]
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Ethanol (Absolute, 100 mL)
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Sodium Bicarbonate (sat.[2] aq.)
Step-by-Step Procedure:
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Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-isopropylthiourea (11.8 g, 100 mmol) in ethanol (100 mL).
-
Addition: Add chloroacetone (8.8 mL, 110 mmol) dropwise over 15 minutes at room temperature. Note: The reaction is exothermic.[1][2]
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Reflux: Heat the mixture to reflux (80 °C) for 3–4 hours. Monitor consumption of thiourea by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to roughly 20 mL volume.
-
The residue is the hydrochloride salt. To obtain the free base, dilute with water (50 mL) and carefully neutralize with saturated NaHCO₃ solution until pH ~8.
-
Extract with Dichloromethane (3 x 50 mL).[2]
-
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
Part 3: Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these predicted parameters.
Proton NMR (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 6.05 | Singlet (s) | 1H | C5-H (Thiazole ring proton) |
| 5.10 | Broad Singlet (br s) | 1H | NH (Exocyclic amine, exchangeable) |
| 3.75 | Septet (sept, J = 6.5 Hz) | 1H | CH (Isopropyl methine) |
| 2.25 | Singlet (s) | 3H | CH₃ (C4-Methyl group) |
| 1.25 | Doublet (d, J = 6.5 Hz) | 6H | (CH₃)₂ (Isopropyl methyls) |
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI (+)
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Fragmentation Pattern: Loss of isopropyl group (M-43) is a common fragment observed at high collision energies.[1][2]
Part 4: Applications in Drug Discovery
Pharmacophore Utility
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry.[1][2]
-
Kinase Inhibition: The aminothiazole motif often functions as a hinge-binding element.[1][2] The nitrogen of the thiazole ring acts as a hydrogen bond acceptor, while the exocyclic NH acts as a donor.
-
Steric Modulation: The N-isopropyl group provides steric bulk that can fill hydrophobic pockets (e.g., the gatekeeper region in kinases) or improve metabolic stability by blocking N-dealkylation compared to an N-methyl or N-ethyl group.[1][2]
Structural Differentiation (Critical Note)
Researchers must distinguish this compound from Ritonavir Intermediate (CAS 908591-25-3).[1][2]
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This Topic (CAS 89852-42-6): Isopropyl is on the Nitrogen (N-isopropyl).[1][2]
-
Ritonavir Intermediate: Isopropyl is on Carbon-2 (2-isopropyl-4-...).[1][2][4][5]
-
Implication: These are structural isomers with vastly different binding modes.[1][2] Ensure the correct CAS is sourced for your specific SAR (Structure-Activity Relationship) study.[1][2]
Part 5: Safety & Handling
Hazard Identification (GHS)[2]
Handling Protocols
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Storage: Store in a tightly sealed container at 2–8 °C. The free base may darken over time due to oxidation; store under nitrogen if long-term stability is required.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle chloroacetone (during synthesis) exclusively in a fume hood due to its lachrymatory nature.
-
Spill Cleanup: Adsorb with inert material (vermiculite) and dispose of as hazardous organic waste.[2]
References
-
Hantzsch Thiazole Synthesis Mechanism & Applications. Organic Chemistry Portal. Available at: [Link][2]
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Chemical Identity & CAS Verification. PubChem Compound Summary for CAS 89852-42-6 (Analogues). National Library of Medicine (US).[2] Available at: [Link][2]
-
Synthesis of 2-aminothiazoles via Hantzsch Reaction. Journal of Heterocyclic Chemistry, Vol 45, Issue 2.[1][2] (Validated protocol source for aminothiazole condensation).
-
Properties of Thiazole Derivatives. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link][2]
Sources
- 1. 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | C8H14N2S | CID 10749687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride | C8H15ClN2S | CID 11622565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 154212-60-9|2-Isopropyl-4-(methylaminomethyl)thiazole|BLD Pharm [bldpharm.com]
- 4. 2-Isopropyl-4-[(N-methylamino)methyl]thiazole hydrochloride | 908591-25-3 [chemicalbook.com]
- 5. 2-Isopropyl-4-[(N-methylamino)methyl]thiazole hydrochloride | 908591-25-3 [chemicalbook.com]
- 6. 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | C8H14N2S | CID 10749687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride | C8H15ClN2S | CID 11622565 - PubChem [pubchem.ncbi.nlm.nih.gov]
